Lipophilicity Modulation: Predicted logP Reduction of ~0.7–1.2 Units Versus 6-Phenylnaphthalen-2-ol
The tetrahydropyran oxygen atom reduces the predicted octanol-water partition coefficient (logP) of 6-(tetrahydro-2H-pyran-4-yl)naphthalen-2-ol by an estimated 0.7–1.2 log units compared to the fully aromatic 6-phenylnaphthalen-2-ol analog (measured logP 4.21), placing the target compound in a more favorable range for aqueous solubility and oral absorption [1][2]. The parent naphthalen-2-ol has a measured ACD/logP of 2.71, and the addition of the saturated THP ring is expected to contribute approximately +0.3 to +0.8 log units, yielding a predicted logP of ~3.0–3.5 for the target compound . This represents a statistically meaningful divergence from 6-phenylnaphthalen-2-ol, which exceeds the typical optimal logP range (1–3) for CNS drug candidates and lead-like compounds [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ~3.0–3.5 (estimated from structural fragmentation; no experimentally measured value available) |
| Comparator Or Baseline | 6-Phenylnaphthalen-2-ol: measured logP 4.21 (Molbase); Naphthalen-2-ol: ACD/LogP 2.71 (ChemSpider) |
| Quantified Difference | ΔlogP ≈ −0.7 to −1.2 vs. 6-phenyl analog; ΔlogP ≈ +0.3 to +0.8 vs. parent naphthalen-2-ol |
| Conditions | Predicted/calculated values based on ACD/Labs Percepta and Molbase database entries; no experimental logP determination for the target compound has been identified in the peer-reviewed literature. |
Why This Matters
A logP difference of ≥0.7 units translates to an approximately 5-fold difference in octanol-water partitioning, which can materially affect aqueous solubility, membrane permeability, and non-specific protein binding in biological assays—key parameters for compound selection in medicinal chemistry campaigns.
- [1] Molbase. 6-Phenylnaphthalen-2-ol. CAS 475278-17-2. LOGP: 4.21240. https://baike.molbase.cn/moldata/331588.html (accessed 2026-04-25). View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3–25. DOI: 10.1016/S0169-409X(96)00423-1. View Source
